molecular formula C23H23N3O4S2 B2431244 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877655-68-0

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2431244
CAS RN: 877655-68-0
M. Wt: 469.57
InChI Key: OQNCKOSPNJLQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide have been synthesized for their antimicrobial properties. Studies reveal that these compounds exhibit good antibacterial and antifungal activities. Their synthesis involves a series of steps starting with citrazinic acid as a base material, leading to various derivatives with potential as antimicrobial agents (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Another research avenue explores the anti-inflammatory and analgesic potentials of thienopyrimidin derivatives. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity. These compounds exhibited significant analgesic and anti-inflammatory activities, presenting a new class of COX-2 inhibitors with potential therapeutic benefits (Abu‐Hashem et al., 2020).

Anti-inflammatory Applications

A similar compound's structure has been linked to anti-inflammatory applications, showing effectiveness comparable to reference drugs like Prednisolone. The synthesis strategy involved starting with citrazinic acid, leading to a series of derivatives capable of significant anti-inflammatory activity, demonstrating the potential of thienopyrimidin derivatives as anti-inflammatory agents (Amr et al., 2007).

Anticonvulsant Agents

Research has also focused on the synthesis of thienopyrimidin derivatives as anticonvulsant agents. The direct synthesis of new thio-N-acetamides derivatives and their evaluation for anticonvulsant activity highlighted a moderate effect against seizures. These findings support the potential use of thienopyrimidin compounds in developing new anticonvulsant drugs (Severina et al., 2020).

Heterocyclic Syntheses

Thiourea-based reactions have been utilized to synthesize a variety of heterocycles, demonstrating the versatility of thioureido-acetamides as starting materials. These compounds serve as precursors for one-pot cascade reactions, leading to heterocyclic systems with significant potential in various applications, including pharmaceuticals (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-14-4-6-15(7-5-14)24-20(27)13-32-23-25-17-10-11-31-21(17)22(28)26(23)16-8-9-18(29-2)19(12-16)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNCKOSPNJLQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

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